REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([Br:7])=[CH:5][NH:4][N:3]=1.CN(/[CH:11]=[C:12](/[C:17]([F:20])([F:19])[F:18])\[CH:13]=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(O)(=O)C>C(O)C>[Br:7][C:6]1[CH:5]=[N:4][N:3]2[CH:13]=[C:12]([C:17]([F:20])([F:19])[F:18])[CH:11]=[N:1][C:2]=12 |f:1.2|
|
Name
|
|
Quantity
|
26.5 mmol
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1Br
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
52.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a fritted funnel
|
Type
|
WASH
|
Details
|
the precipitate washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN2C1N=CC(=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.4 mmol | |
AMOUNT: MASS | 6.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |